Dactolisib - 915019-65-7

Dactolisib

Catalog Number: EVT-287775
CAS Number: 915019-65-7
Molecular Formula: C30H23N5O
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dactolisib is an imidazoquinoline that is 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline substituted at position 1 by a 4-(1-cyanoisopropyl)phenyl group and at position 8 by a quinolin-3-yl group. A dual PI3K/mTOR inhibitor used in cancer treatment. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, a mTOR inhibitor and an antineoplastic agent. It is an imidazoquinoline, a nitrile, a member of quinolines, a ring assembly and a member of ureas.
Dactolisib has been used in trials studying the treatment of Cancer, Solid Tumor, Renal Cancer, Breast Cancer, and Cowden Syndrome, among others.
Dactolisib is an orally bioavailable imidazoquinoline targeting the phosphatidylinositol 3 kinase (PI3K) and the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Dactolisib inhibits PI3K kinase and mTOR kinase in the PI3K/AKT/mTOR kinase signaling pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K/mTOR-overexpressing tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K.
Source and Classification

Dactolisib is synthesized from commercially available intermediates and belongs to the class of investigational drugs. Its primary action involves the inhibition of PI3K and mTOR signaling pathways, which are crucial for cell growth and proliferation . The compound has been part of numerous clinical trials since its first entry in 2006, specifically targeting solid tumors and hematological malignancies .

Synthesis Analysis

The synthesis of Dactolisib involves several key steps that utilize various chemical reactions to construct its complex structure. A robust synthetic route has been developed, starting from intermediates such as 6-bromo-4-hydroxy-3-nitroquinoline. The synthesis typically follows these stages:

This synthetic pathway not only emphasizes efficiency but also highlights the adaptability of Dactolisib production for commercial purposes.

Molecular Structure Analysis

Dactolisib has the molecular formula C30H23N5OC_{30}H_{23}N_{5}O and a molecular weight of approximately 469.55 g/mol . Its structure features an imidazo[4,5-c]quinoline backbone, which is critical for its biological activity as a PI3K/mTOR inhibitor. The specific arrangement of functional groups within this structure facilitates binding to the ATP-binding site of these kinases, thereby inhibiting their activity.

Structural Characteristics

  • Functional Groups: The presence of hydroxyl and nitro groups contributes to its solubility and reactivity.
  • Binding Affinity: The structural configuration allows for competitive inhibition against ATP, which is essential for its mechanism of action .
Chemical Reactions Analysis

Dactolisib undergoes various chemical reactions during its synthesis and in biological contexts:

  1. Cyclization Reactions: These are pivotal in forming the imidazoquinoline structure from simpler precursors.
  2. Coupling Reactions: The Suzuki-Miyaura coupling is significant for introducing aromatic groups that enhance biological activity.
  3. Hydrolysis Reactions: In biological systems, Dactolisib can undergo hydrolysis, affecting its pharmacokinetics and bioavailability.

The understanding of these reactions is crucial for optimizing both the synthesis and application of Dactolisib in therapeutic contexts.

Mechanism of Action

Dactolisib exerts its effects primarily through the inhibition of PI3K and mTOR pathways:

  • PI3K Inhibition: By blocking PI3K activity, Dactolisib disrupts downstream signaling that promotes cell survival and proliferation.
  • mTOR Inhibition: Dactolisib inhibits mTOR complexes (mTORC1 and mTORC2), leading to reduced protein synthesis and cell growth. This dual inhibition results in enhanced apoptosis in cancer cells while sparing normal cells under certain conditions .

Research indicates that Dactolisib's mechanism can lead to decreased phosphorylation of key proteins involved in cell cycle progression and metabolism, thus providing a targeted approach to cancer treatment.

Physical and Chemical Properties Analysis

Dactolisib exhibits several notable physical and chemical properties:

  • Solubility: It has variable solubility profiles depending on pH, which can affect its bioavailability.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely reported but can be inferred from similar compounds within its class.

These properties are essential for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Applications

Dactolisib is primarily explored for its applications in oncology:

The versatility of Dactolisib as both a monotherapy and in combination regimens underscores its significance in modern oncological research.

Properties

CAS Number

915019-65-7

Product Name

Dactolisib

IUPAC Name

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile

Molecular Formula

C30H23N5O

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3

InChI Key

JOGKUKXHTYWRGZ-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5

Solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile
2-methyl-2-(4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-1h-imidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile
BEZ235
dactolisib
NVP BEZ235
NVP-BEZ235
NVPBEZ235

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.